Lipophilicity Differentiation: Elevated clogP vs. 9-Methyl Analog Enhances Membrane Permeability Potential
The target compound (lacking a methyl substituent on the pyrido ring) exhibits a computed logP (clogP) of 2.84, which is approximately 0.24 log units higher than the XLogP3 of 2.6 reported for the 9-methyl analog (CAS 896341-94-9) [1][2]. This difference arises because the additional methyl group in the analog introduces modest polarity that slightly reduces overall lipophilicity. In drug discovery contexts, a ΔlogP of +0.24 can translate to measurably improved passive membrane permeability, as logP and permeability are correlated in many cell-based assays.
| Evidence Dimension | Lipophilicity (computed logP) |
|---|---|
| Target Compound Data | clogP = 2.84 (TPSA = 72.43 Ų) |
| Comparator Or Baseline | 9-methyl analog (CAS 896341-94-9): XLogP3 = 2.6 |
| Quantified Difference | ΔlogP = +0.24 (target more lipophilic) |
| Conditions | Target: Sildrug computational prediction; Comparator: PubChem XLogP3 computation |
Why This Matters
Higher lipophilicity can improve passive membrane permeability, potentially yielding better cellular uptake in cell-based assays compared to the more polar methyl-substituted analog.
- [1] Sildrug Database (IBB Warshaw). EOS90098: Computed Physicochemical Properties for C15H18N4O2S. https://sildrug.ibb.waw.pl/ecbd/EOS90098/ (accessed 2026-04-29). View Source
- [2] PubChem. Compound Summary for CID 16805991: N-cyclohexyl-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide. XLogP3-AA = 2.6. https://pubchem.ncbi.nlm.nih.gov/compound/16805991 (accessed 2026-04-29). View Source
